molecular formula C17H21N3O B2803668 6-phenyl-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 794-84-3

6-phenyl-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2803668
CAS No.: 794-84-3
M. Wt: 283.375
InChI Key: MXIKODNZEMHPTF-UHFFFAOYSA-N
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Description

6-phenyl-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a chemical compound that belongs to the pyridazinone class of compounds. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in medicinal research due to its unique structure and potential biological activities.

Biochemical Analysis

Biochemical Properties

6-Phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent PDE-III inhibitor . The inotropic and vasodilator properties of substituted 6-phenyl-pyridazin-3(2H)-ones, including 6-Phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one, are well recognized .

Cellular Effects

The effects of 6-Phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-Phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one involves its capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition is achieved through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The most common synthesis method consists of cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in cardiovascular diseases and as a cardiotonic agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-4,5-dihydro-3(2H)-pyridazinones: These compounds have similar structures and exhibit cardiovascular effects.

    6-Aryl-3(2H)-pyridazinone derivatives: These derivatives are known for their antihypertensive and antiplatelet activities.

Uniqueness

6-phenyl-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the piperidin-1-ylethyl group enhances its pharmacological profile, making it a valuable compound for medicinal research.

Properties

IUPAC Name

6-phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c21-17-10-9-16(15-7-3-1-4-8-15)18-20(17)14-13-19-11-5-2-6-12-19/h1,3-4,7-10H,2,5-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIKODNZEMHPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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